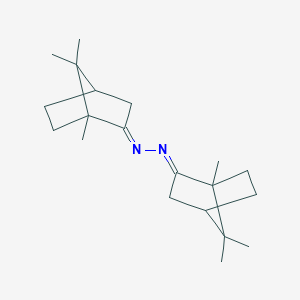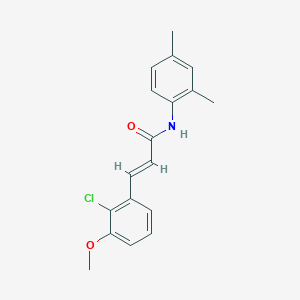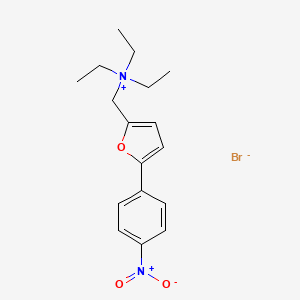
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a chemical compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.288 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a nitrophenyl group and an ethanaminium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves several steps. One common method includes the reaction of 5-(4-nitrophenyl)furfural with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of furan derivatives and other heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and furan ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can be compared with other similar compounds, such as:
N,N-Diethyl-N-((5-(4-nitrophenyl)thiophen-2-yl)methyl)ethanaminium bromide: This compound has a thiophene ring instead of a furan ring, which can affect its chemical reactivity and biological activity.
N,N-Diethyl-N-((5-(4-nitrophenyl)pyrrole-2-yl)methyl)ethanaminium bromide: The pyrrole ring in this compound provides different electronic properties, influencing its interactions with molecular targets.
N,N-Diethyl-N-((5-(4-nitrophenyl)benzofuran-2-yl)methyl)ethanaminium bromide: The benzofuran ring adds additional aromaticity, potentially enhancing binding affinity and specificity.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Properties
CAS No. |
76220-76-3 |
|---|---|
Molecular Formula |
C17H23BrN2O3 |
Molecular Weight |
383.3 g/mol |
IUPAC Name |
triethyl-[[5-(4-nitrophenyl)furan-2-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-11-12-17(22-16)14-7-9-15(10-8-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
QJZDAQNRDRMIJD-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


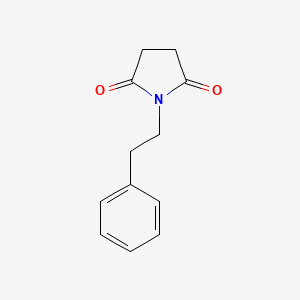
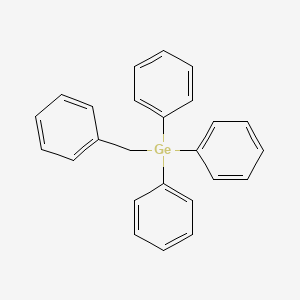
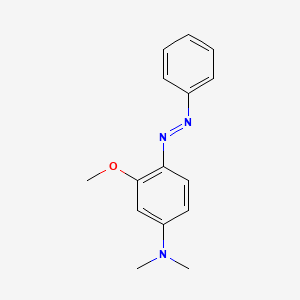

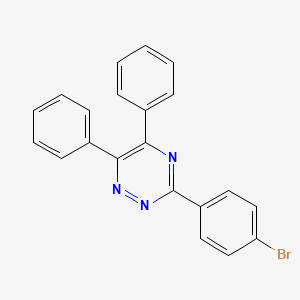
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
![3-Phenyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine hydrobromide](/img/structure/B15074449.png)
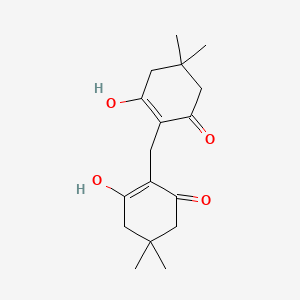

![3-(3-(Benzo[d][1,3]dioxol-5-ylamino)-2-hydroxypropyl)quinazolin-4(3H)-one](/img/structure/B15074471.png)
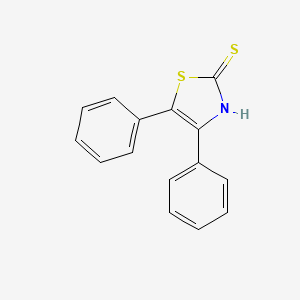
![7-(4-fluorobenzoyl)-4-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B15074475.png)
